1-Chlorooctan-4-one

Description

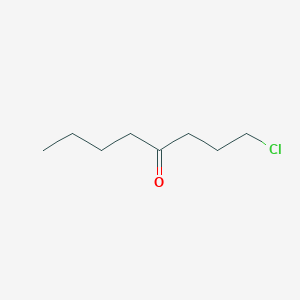

1-Chlorooctan-4-one is a chlorinated ketone with the molecular formula C₈H₁₅ClO. It features a chlorine atom at the 1-position and a ketone group at the 4-position of an octane chain. This structural arrangement imparts unique physicochemical properties, such as increased polarity due to the electron-withdrawing effects of both the chlorine and ketone groups. The compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty materials. Its reactivity is influenced by the proximity of the chlorine to the carbonyl group, enabling participation in elimination or substitution reactions under specific conditions .

Properties

CAS No. |

80086-19-7 |

|---|---|

Molecular Formula |

C8H15ClO |

Molecular Weight |

162.66 g/mol |

IUPAC Name |

1-chlorooctan-4-one |

InChI |

InChI=1S/C8H15ClO/c1-2-3-5-8(10)6-4-7-9/h2-7H2,1H3 |

InChI Key |

MWWDIPJBSBDNEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Chlorooctane

- Structure : A straight-chain chloroalkane (C₈H₁₇Cl) without a ketone group.

- Properties : Lower polarity compared to this compound, leading to a lower boiling point (~180°C vs. ~220°C estimated for this compound).

- Reactivity : Undergoes SN2 reactions due to the primary chlorine position, whereas this compound may favor elimination (e.g., dehydrohalogenation) due to steric hindrance near the carbonyl .

4-Chlorohexan-2-one

- Structure : Shorter chain (C₆H₁₁ClO) with chlorine at position 4 and ketone at position 2.

- Properties : Reduced molecular weight results in lower boiling point (~190°C) compared to this compound. The ketone’s position alters electronic effects, making the chlorine less reactive toward nucleophiles.

2-Chlorocyclohexanone

- Structure : Cyclic chloroketone (C₆H₉ClO).

- Reactivity : The cyclohexane ring enhances steric effects, slowing substitution reactions. In contrast, this compound’s linear chain allows greater conformational flexibility, facilitating reactions like Grignard additions .

Functional Analogues

1-Bromooctan-4-one

- Structure : Bromine replaces chlorine at position 1.

- Reactivity : Bromine’s lower electronegativity but larger atomic size increases susceptibility to nucleophilic substitution compared to this compound.

1-Chloro-4-methyloctan-4-one

- Structure : Methyl branch near the ketone group.

- Properties : Increased steric hindrance reduces reaction rates in substitutions, unlike the linear this compound, which offers better accessibility for reagents.

Data Table: Comparative Properties

| Compound | Molecular Formula | Boiling Point (°C) | Polarity (LogP) | Key Reactivity |

|---|---|---|---|---|

| This compound | C₈H₁₅ClO | ~220 (estimated) | 2.1 | Elimination, nucleophilic acyl substitution |

| 1-Chlorooctane | C₈H₁₇Cl | ~180 | 4.3 | SN2 substitution |

| 4-Chlorohexan-2-one | C₆H₁₁ClO | ~190 | 1.8 | Ketone-mediated reductions |

| 2-Chlorocyclohexanone | C₆H₉ClO | ~215 | 1.5 | Ring-opening reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.